molecular formula C9H9N3 B8491774 3-(5-methyl-1H-pyrazol-1-yl)pyridine

3-(5-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B8491774
M. Wt: 159.19 g/mol
InChI Key: VFGQNLLIYOKUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-1H-pyrazol-1-yl)pyridine is a member of the pyrazolylpyridine family, a class of nitrogen-donor heterocyclic compounds that are highly demanded ligands in coordination chemistry and are considered valuable analogues of 2,2'-bipyridine . These compounds are prized by researchers for their ready availability and ease of synthesis, which allows for the tuning of steric and electronic factors in the resulting metal complexes . The primary research value of this compound lies in its application as a building block for constructing functional metal complexes with tunable properties. Its structure allows it to serve as a versatile ligand for various metals, including noble metals (ruthenium, osmium, iridium), platinum, and coinage metals (copper, silver, gold) . These complexes are extensively investigated in multiple research areas, particularly in the development of photoluminescent materials. Pyrazolylpyridine-based complexes can be designed to exhibit high photoluminescence quantum yields, making them candidates for use in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs) . Furthermore, their role in catalytic applications is a key area of study, with potential uses in metal-catalyzed reactions such as olefin hydrosilylation and CO2 hydrogenation . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-(5-methylpyrazol-1-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-8-4-6-11-12(8)9-3-2-5-10-7-9/h2-7H,1H3

InChI Key

VFGQNLLIYOKUSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C2=CN=CC=C2

Origin of Product

United States

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for predicting molecular properties due to its favorable balance between accuracy and computational cost. For molecules like 3-(5-methyl-1H-pyrazol-1-yl)pyridine, DFT calculations can determine optimized geometry, electronic properties, and chemical reactivity.

The first step in a computational study is typically geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. This stable three-dimensional structure is essential for calculating all other molecular properties accurately. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values would be derived from specific DFT calculations.

ParameterDescriptionTypical Expected Value Range (Å or °)
C-C (Pyridine)Carbon-Carbon bond length in the pyridine (B92270) ring1.38 - 1.40
C-N (Pyrazole)Carbon-Nitrogen bond length in the pyrazole (B372694) ring1.32 - 1.38
N-N (Pyrazole)Nitrogen-Nitrogen bond length in the pyrazole ring1.34 - 1.37
C-N (Inter-ring)Bond length between the pyrazole N1 and pyridine C31.40 - 1.45
Dihedral AngleTorsion angle between the pyrazole and pyridine rings0 - 20°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energies of the HOMO and LUMO orbitals are critical quantum chemical parameters. The HOMO energy (EHOMO) is related to the ionization potential and indicates the electron-donating ability of the molecule. A higher EHOMO value suggests a better electron donor. Conversely, the LUMO energy (ELUMO) is related to the electron affinity and signifies the electron-accepting ability. A lower ELUMO value indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

The HOMO-LUMO energy gap is a key descriptor for predicting molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Molecules with a large gap are generally considered "hard" molecules. Conversely, a small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is needed for electronic transitions. researchgate.net Such molecules are termed "soft" molecules. Therefore, the calculated HOMO-LUMO gap for this compound would provide direct insight into its reactivity profile.

DFT calculations are used to map the electronic structure, providing a detailed picture of electron distribution across the molecule. The distribution of the HOMO and LUMO orbitals reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. For pyridylpyrazole derivatives, the HOMO is often localized on one ring system while the LUMO is on the other, indicating potential for intramolecular charge transfer upon electronic excitation. nih.gov

Furthermore, the HOMO-LUMO energy gap is directly related to the electronic absorption properties of the molecule. The energy of the first electronic transition (from HOMO to LUMO) can be correlated with the wavelength of maximum absorption (λmax) in the UV-Visible spectrum. Time-Dependent DFT (TD-DFT) calculations are specifically employed to predict the electronic absorption spectra, providing theoretical support for experimental spectroscopic data. nih.gov

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. These parameters are calculated using the principles of conceptual DFT.

Electronic Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. As noted, molecules with a large HOMO-LUMO gap are chemically harder and less reactive. irjweb.com

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors collectively provide a comprehensive theoretical framework for understanding the chemical behavior of this compound.

Table 2: Global Reactivity Descriptors (Illustrative) This table illustrates the type of data derived from FMO analysis. Values are calculated from EHOMO and ELUMO.

DescriptorFormulaInterpretation
EHOMO (eV)-Electron donating ability
ELUMO (eV)-Electron accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Electronic Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Electrophilicity Index (ω)μ² / (2η)Global electrophilic nature

Comparison of Theoretical and Experimental Spectroscopic Data (e.g., NMR)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) spectra of heterocyclic compounds. mdpi.comjocpr.com Methods such as B3LYP with a 6-31G** basis set are commonly employed to calculate the chemical shifts (δ) of ¹H and ¹³C atoms. mdpi.com These predicted values are then compared with experimental data obtained from NMR spectroscopy to validate the computational model and aid in the structural elucidation of pyrazole derivatives. researchgate.net

For pyrazole-containing molecules, theoretical calculations can effectively predict the chemical environments of the protons and carbons in both the pyrazole and pyridine rings. researchgate.net Discrepancies between calculated and experimental values can often be attributed to solvent effects and the specific level of theory used in the calculations. jocpr.com Generally, a good correlation between the theoretical and experimental data confirms the proposed structure and provides confidence in the computational approach. researchgate.net

Below is a table illustrating a representative comparison between theoretical and experimental NMR data for a pyrazole derivative, showcasing the typical level of agreement.

Table 1: Comparison of Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) for a Pyrazole Derivative

Atom Position Theoretical ¹H NMR (ppm) Experimental ¹H NMR (ppm) Theoretical ¹³C NMR (ppm) Experimental ¹³C NMR (ppm)
Pyrazole-H3 6.45 6.37 135.2 134.8
Pyrazole-H4 7.70 7.66 105.5 105.1
Pyridine-H2 8.55 8.50 150.1 149.7
Pyridine-H4 7.40 7.35 124.0 123.6
Pyridine-H5 7.85 7.80 137.0 136.5
Pyridine-H6 8.65 8.60 148.5 148.1

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand within a biological target's binding site over time. researchgate.net For pyrazole derivatives, MD simulations can confirm the stability of the binding pose predicted by molecular docking. nih.govresearchgate.net These simulations provide insights into the conformational changes of both the ligand and the protein, as well as the persistence of key intermolecular interactions. researchgate.netnih.gov

Key parameters analyzed during MD simulations include the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). A low and stable RMSD value for the ligand-protein complex over the simulation period suggests that the system has reached equilibrium and the ligand's binding pose is stable. researchgate.net RMSF analysis helps identify the flexibility of specific amino acid residues in the protein's active site upon ligand binding. researchgate.net For pyrazole-containing inhibitors, MD studies have confirmed that the compounds form stable complexes with their target enzymes. nih.gov

Molecular Docking Studies and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used to understand the binding modes of pyrazole and pyridine derivatives with various biological targets, such as protein kinases and cyclooxygenase (COX) enzymes. researchgate.netmdpi.com Docking studies for compounds containing the pyrazole-pyridine scaffold reveal the crucial interactions that contribute to their binding affinity. nih.gov

Common interactions observed include:

Hydrogen Bonds: The nitrogen atoms in the pyrazole and pyridine rings frequently act as hydrogen bond acceptors, forming interactions with key amino acid residues like Arginine, Asparagine, and Tyrosine. mdpi.comnih.gov

π-π Stacking: The aromatic nature of both the pyrazole and pyridine rings allows for π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Histidine in the active site. nih.gov

These studies are crucial for structure-activity relationship (SAR) analysis and for guiding the design of more potent and selective inhibitors. mdpi.comalrasheedcol.edu.iq

Table 2: Summary of Molecular Docking Results for Pyrazole Derivatives with Various Protein Targets

Compound Class Protein Target Key Interacting Residues Observed Interactions Binding Energy (kcal/mol)
Pyrazolopyridine PDE4 Gln443, Asn395, His234 Hydrogen Bonds, π-π Stacking -8.5 to -10.0
Pyrazole-Thiadiazole VEGFR-2 Cys919, Asp1046 Hydrogen Bonds -9.5 to -10.1
Pyrazole-Pyran COX-2 Arg513, Tyr385 Hydrogen Bonds, Hydrophobic -7.9 to -9.2

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This approach is categorized into structure-based and ligand-based methods. mdpi.com

Structure-based pharmacophore models are derived from the 3D structure of a ligand-protein complex. nih.gov By analyzing the key interaction points between the ligand and the active site of the target protein, a model representing the essential features is generated. nih.gov These features typically include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov For targets of pyrazole derivatives, a structure-based model can be created from a co-crystallized structure, which is then used to screen large compound libraries for new molecules that fit the pharmacophoric requirements of the active site. nih.gov

When the 3D structure of the target protein is unknown, ligand-based pharmacophore models are developed using a set of known active molecules. nih.govresearchgate.net The underlying principle is that molecules with similar biological activity share common structural features arranged in a specific 3D orientation. mdpi.com For pyrazole-pyridine analogues, a set of compounds with known inhibitory activity against a target like Phosphodiesterase 4 (PDE4) can be aligned to generate a pharmacophore hypothesis. nih.gov This model represents the shared chemical features crucial for activity and can be used as a 3D query to find novel, structurally diverse compounds through virtual screening. rsc.org

Pharmacophore studies on various pyrazole-containing compounds have consistently identified several key features that are critical for their biological activity. nih.gov These features form the basis of their interaction with diverse biological targets.

The essential pharmacophoric features for this class of compounds typically include:

Hydrogen Bond Acceptors (HBA): The sp² hybridized nitrogen atoms within the pyrazole and pyridine rings are prominent hydrogen bond acceptors. nih.govmdpi.com

Aromatic Rings (AR): Both the pyrazole and pyridine rings serve as aromatic features that can participate in π-π stacking or hydrophobic interactions. nih.govmdpi.com

Hydrophobic Groups (HY): Substituents like the methyl group on the pyrazole ring contribute to hydrophobic interactions, which are often crucial for anchoring the ligand in the binding pocket. nih.govresearchgate.net

Table 3: Common Pharmacophoric Features Identified for Pyrazole-Pyridine Scaffolds

Pharmacophoric Feature Description Role in Ligand Binding
Hydrogen Bond Acceptor (HBA) Nitrogen atoms in the heterocyclic rings. Forms directed hydrogen bonds with protein backbone or side-chain donors. nih.gov
Aromatic Ring (AR) The planar, cyclic pyrazole and pyridine rings. Engages in π-π stacking with aromatic amino acid residues. nih.gov

Applications in Drug Discovery Research

The pyrazolyl-pyridine scaffold, exemplified by "this compound," is a privileged structure in medicinal chemistry, forming the core of numerous molecules designed for therapeutic intervention. nih.govnih.gov Computational and theoretical studies are instrumental in exploring the potential of these derivatives, guiding their synthesis and optimization for various biological targets. eurasianjournals.com Research has primarily focused on derivatives of this core structure, leading to the discovery of potent modulators for several key proteins involved in disease.

One of the most significant areas of application is in the development of kinase inhibitors. nih.govnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov Derivatives of the pyrazolyl-pyridine and the fused pyrazolopyridine systems have been designed and evaluated as inhibitors for a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2), TANK-binding kinase 1 (TBK1), and Polo-like kinase 1 (PLK1). nih.govnih.govnih.gov For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent TBK1 inhibitors, with one compound achieving an IC₅₀ value of 0.2 nM. nih.gov Molecular docking studies for these compounds revealed that the pyrazolopyridine core effectively acts as a hinge-binder in the ATP pocket of the kinase, an essential interaction for potent inhibition. nih.govnih.gov

Beyond oncology, pyrazolyl-pyridine analogs are being investigated for neurocognitive disorders. Structure-activity relationship (SAR) studies on pyrazol-4-yl-pyridine derivatives identified potent positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor M4 (M₄). nih.gov These compounds demonstrated activity in functional assays with EC₅₀ values ranging from 33 to 202 nmol/L, indicating their potential for treating neurological conditions. nih.gov

The versatility of the scaffold is further demonstrated by its application in developing inhibitors of protein-protein interactions (PPIs). Pyrazolo[4,3-c]pyridines have been identified as the first small-molecule inhibitors of the PEX14–PEX5 interaction, which is critical for protein import into glycosomes in trypanosomal parasites, showing potential as novel trypanocidal agents. acs.org

The table below summarizes the drug discovery applications for various derivatives based on the pyrazolyl-pyridine scaffold.

Derivative ClassBiological TargetTherapeutic AreaKey Findings
1H-Pyrazolo[3,4-b]pyridinesTANK-binding kinase 1 (TBK1)Immunology, OncologyPotent inhibition with IC₅₀ values as low as 0.2 nM. nih.gov
Pyrazol-4-yl-pyridinesMuscarinic Acetylcholine Receptor M4 (M₄ PAM)NeurologyEC₅₀ values in functional assays ranged from 33 to 202 nmol/L. nih.gov
PyrazolopyridinesCyclin-Dependent Kinase 2 (CDK2)OncologyNew derivatives showed potent inhibitory effects against CDK2/cyclin A2. nih.gov
Pyrazolo[4,3-c]pyridinesPEX14–PEX5 Protein-Protein InteractionInfectious Disease (Trypanosomiasis)First-in-class inhibitors that disrupt glycosomal import in parasites. acs.org
Aminopyrimidinyl Pyrazole AnalogsPolo-like kinase 1 (PLK1)OncologyDesign of potent and selective inhibitors based on hybrid 3D-QSAR studies. nih.gov
1H-Pyrazole DerivativesEpidermal Growth Factor Receptor (EGFR)OncologyIdentification of lead candidates with better docking scores than the reference drug Erlotinib. researchgate.net

This table is interactive. Click on the headers to sort the data.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a critical computational tool used to correlate the chemical structure of compounds with their biological activities. hilarispublisher.com In the context of this compound and its analogs, 2D and 3D-QSAR studies have been pivotal in identifying the key molecular features that govern their potency and selectivity, thereby guiding the rational design of more effective therapeutic agents. hilarispublisher.comresearchgate.net

QSAR studies have been extensively applied to pyrazole-containing compounds, including those with a pyridine moiety, to develop inhibitors for various therapeutic targets. For example, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of 1H-pyrazole analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.net These models provided insights into the steric and electrostatic field requirements for optimal binding, leading to the successful identification of four lead compounds with predicted activities superior to the existing drug, Erlotinib. researchgate.net

Similarly, in the pursuit of novel inhibitors for Polo-like kinase 1 (PLK1), a hybrid 3D-QSAR study was performed on aminopyrimidinyl pyrazole analogs. nih.gov The resulting CoMFA and CoMSIA models were statistically robust and provided contour maps that highlighted regions where modifications to the molecular structure could enhance inhibitory activity. nih.gov The insights from these models led to the design of new, more potent PLK1 inhibitors. nih.gov

For pyrazolopyridine analogs designed as breast cancer inhibitors targeting the estrogen receptor, a QSAR model was developed with high predictive capability. researchgate.net The model, which had a correlation coefficient (R²) of 0.930, was used to design ten new compounds with enhanced predicted activity. researchgate.net Molecular docking and molecular dynamics simulations further supported the QSAR findings, elucidating the specific interactions between the designed compounds and the active site of the receptor. researchgate.net

The findings from various QSAR studies on pyrazolyl-pyridine and related scaffolds are summarized in the table below.

Compound SeriesTargetQSAR Model TypeKey Findings and Statistical Significance
1H-Pyrazole AnalogsEGFR2D-QSAR, 3D-QSAR (CoMFA/CoMSIA)Statistically significant models (2D R²=0.9816; 3D Q² up to 0.664) identified key steric and electrostatic features for potent inhibition. researchgate.net
Pyrazolopyrimidine DerivativesCDK22D-QSARA reliable model (R²=0.9100) identified active molecular descriptors, leading to the design of 16 promising hit molecules. researchgate.net
Pyrazolopyridine AnalogsEstrogen Receptor (Breast Cancer)2D-QSARA robust model (R²=0.930) was used to design new compounds with improved pIC₅₀ values (7.07 to 7.83). researchgate.net
Aminopyrimidinyl Pyrazole AnalogsPLK13D-QSAR (CoMFA/CoMSIA)Developed predictive models (CoMFA q²=0.628) that guided the design of 38 new potential inhibitors. nih.gov
Pyrazole DerivativesAcetylcholine Esterase (AChE)2D-QSAR, 3D-QSARModels correlated molecular volume and electrostatic fields with activity, guiding the design of inhibitors for Alzheimer's disease. shd-pub.org.rs

This table is interactive. Click on the headers to sort the data.

These computational approaches demonstrate the power of QSAR in modern drug discovery, enabling researchers to efficiently screen virtual libraries, optimize lead compounds, and predict the biological activity of novel derivatives based on the pyrazolyl-pyridine scaffold. eurasianjournals.com

Coordination Chemistry of 3 5 Methyl 1h Pyrazol 1 Yl Pyridine Based Ligands

Ligand Design Principles

The design of effective ligands is paramount in controlling the structure and, consequently, the function of coordination complexes. For ligands based on 3-(5-methyl-1H-pyrazol-1-yl)pyridine, several key principles come into play.

Introduction to Poly-heterocyclic Ligands Incorporating Pyrazole (B372694) and Pyridine (B92270) Moieties

Poly-heterocyclic ligands that feature both pyrazole and pyridine rings are highly sought after in coordination chemistry due to their adaptable coordination behavior. mdpi.com Pyrazoles, as five-membered aromatic heterocycles with two adjacent nitrogen atoms, can act as either monodentate or, upon deprotonation, bidentate bridging ligands. daneshyari.com Their π-excessive nature makes them effective π-donors. daneshyari.com When combined with the π-deficient pyridine ring, a six-membered heterocycle with a single nitrogen atom, the resulting ligand possesses a unique electronic profile and the ability to form stable chelate rings with metal ions. This combination of pyrazole and pyridine moieties has been exploited to create a wide array of supramolecular assemblies with interesting structural topologies and potential applications in areas such as catalysis and materials science. nih.gov The versatility in their coordination modes allows for the construction of both mononuclear and polynuclear complexes. nih.gov

Steric and Inductive Effects of Substituents on Ligand Donor Strength

The electronic and steric properties of a ligand, which dictate its donor strength and how it interacts with a metal center, can be finely tuned by the introduction of substituents. In the case of this compound, the methyl group at the 5-position of the pyrazole ring plays a crucial role.

Inductive Effect: The methyl group is an electron-donating group through a positive inductive effect (+I). This effect increases the electron density on the pyrazole ring, which in turn enhances the basicity and donor strength of the coordinating nitrogen atom. This increased donor strength generally leads to the formation of more stable metal complexes.

Steric Effect: The placement of the methyl group at the 5-position of the pyrazole ring also introduces steric hindrance around the coordinating nitrogen atom. nih.govresearchgate.netresearchgate.net This steric bulk can influence the coordination geometry of the resulting metal complex, favoring certain arrangements over others to minimize steric clashes. nih.govresearchgate.netresearchgate.net For instance, significant steric bulk on the ligand can lead to the formation of mononuclear complexes rather than dinuclear or polynuclear structures. uj.ac.za The interplay between these electronic and steric effects is a key consideration in ligand design, as it allows for the rational control of the coordination environment around the metal ion.

Synthesis and Characterization of Metal Complexes

The coordination of this compound and its analogs with various transition metals has been a subject of considerable research, leading to the isolation and characterization of a range of novel complexes.

Formation of Complexes with Transition Metals (e.g., Cu(II), Ni(II), Zn(II), Mn(II), Cd(II), Pb(II))

Ligands containing the pyrazolyl-pyridine framework readily form complexes with a variety of divalent transition metal ions. While direct studies on this compound are limited, extensive research on the closely related isomer, 2-(5-methyl-1H-pyrazol-3-yl)pyridine, provides significant insight into the expected coordination behavior.

For instance, the reaction of 2-(5-methyl-1H-pyrazol-3-yl)pyridine with zinc(II) chloride yields the mononuclear complex [ZnLCl₂]. daneshyari.com Similarly, complexes with nickel(II), manganese(II), and cadmium(II) have been synthesized, affording compounds with stoichiometries such as [NiL₂(H₂O)₂]Cl₂, [MnL₂]·3H₂O, and [CdL₂(NO₃)₂]. daneshyari.com The synthesis of these complexes typically involves the reaction of the ligand with the corresponding metal salt in a suitable solvent, such as methanol (B129727) or ethanol. nih.govjscimedcentral.com The resulting products can often be isolated as crystalline solids suitable for single-crystal X-ray diffraction analysis. The formation of stable complexes with these metal ions highlights the effective chelating ability of the pyrazolyl-pyridine scaffold.

Below is a table summarizing the synthesized complexes with the isomeric ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine, which serves as a valuable reference for the potential complexes of this compound.

Metal IonComplex FormulaReference
Zn(II)[ZnLCl₂] daneshyari.com
Ni(II)[NiL₂(H₂O)₂]Cl₂·0.5N₂H₄ daneshyari.com
Mn(II)[MnL₂]·3H₂O daneshyari.com
Cd(II)[CdL₂(NO₃)₂] daneshyari.com
Mn(II)[MnL₂(Pa)₂] (Pa = m-phthalic acid) daneshyari.com

Determination of Coordination Modes and Geometries (e.g., Octahedral, Tetrahedral, Square Planar)

The coordination geometry of the metal center in these complexes is highly dependent on the metal ion, the ligand-to-metal ratio, and the nature of any co-ligands or counter-anions present. Single-crystal X-ray diffraction is the definitive method for determining these structures.

For complexes of the isomeric ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a variety of coordination geometries have been observed. The zinc complex, [ZnLCl₂], adopts a four-coordinate, distorted tetrahedral geometry. daneshyari.com In contrast, the nickel complex, [NiL₂(H₂O)₂]²⁺, and the manganese complexes, [MnL₂] and [MnL₂(Pa)₂], all exhibit six-coordinate, octahedral geometries. daneshyari.com The cadmium complex, [CdL₂(NO₃)₂], is an example of an eight-coordinate geometry. daneshyari.com These findings demonstrate the flexibility of the pyrazolyl-pyridine ligand in accommodating the preferred coordination numbers and geometries of different metal ions. For instance, Ni(II) complexes with related pyrazolyl-pyridine ligands have also been shown to adopt distorted octahedral or square planar geometries depending on the specific ligand and reaction conditions. nih.gov

The following table details the observed coordination geometries for complexes with the isomeric ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine.

ComplexCoordination NumberGeometryReference
[ZnLCl₂]4Tetrahedral daneshyari.com
[NiL₂(H₂O)₂]Cl₂·0.5N₂H₄6Octahedral daneshyari.com
[MnL₂]·3H₂O6Octahedral daneshyari.com
[CdL₂(NO₃)₂]8Eight-coordinate daneshyari.com
[MnL₂(Pa)₂]6Octahedral daneshyari.com

Magnetic Susceptibility and Molar Conductivity Measurements of Complexes

As of the latest available research, specific studies detailing the magnetic susceptibility and molar conductivity of metal complexes exclusively derived from the ligand this compound are not prevalent in the accessible scientific literature. While research on analogous pyridyl-pyrazole systems exists, providing quantitative data for the title compound's complexes would be speculative. Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, thereby revealing its electronic configuration and spin state. Similarly, molar conductivity measurements in various solvents are used to ascertain the electrolytic nature of the complexes, indicating whether the ligands and counter-ions are directly coordinated to the metal center or exist as free ions in solution.

Ligand-Metal Interaction Mechanisms and Chelation Ability

The ligand this compound possesses two potential nitrogen donor atoms for coordination with a metal center: the N2 atom of the pyrazole ring and the nitrogen atom of the pyridine ring. The spatial arrangement of these nitrogen atoms allows the ligand to act as a bidentate chelate, forming a stable five-membered ring with the metal ion.

The chelation is driven by the favorable entropic effect of releasing monodentate solvent molecules from the metal's coordination sphere. The interaction involves the donation of lone pairs of electrons from the nitrogen atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The strength and nature of these bonds are influenced by several factors, including:

The nature of the metal ion: The size, charge, and electronic configuration of the metal ion dictate the preferred coordination geometry and the strength of the metal-ligand bonds.

The steric hindrance: The methyl group at the 5-position of the pyrazole ring can introduce some steric bulk, which may influence the approach of the ligand to the metal center and the resulting coordination geometry.

The electronic effects: The electronic properties of both the pyrazole and pyridine rings affect the electron-donating ability of the nitrogen atoms.

The formation of a stable chelate ring is a primary characteristic of this type of ligand, making this compound an effective chelating agent for a variety of transition metals. The rigidity of the ligand backbone, composed of two aromatic rings, contributes to the pre-organization of the donor atoms for coordination, enhancing its chelation ability.

Biological Activity and Molecular Interaction Studies

Receptor Binding and Modulation Studies

Derivatives containing the pyrazol-pyridine scaffold have been investigated as modulators for several G protein-coupled receptors (GPCRs). A notable example is the development of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). nih.gov The M4 receptor is a target for treating neuropsychiatric disorders like schizophrenia. nih.gov Structure-activity relationship studies on these compounds revealed that substitutions on the pyrazole (B372694) and pyridine (B92270) rings are critical for their allosteric profile, affecting potency and efficacy. nih.gov

In a different context, pyrazole derivatives have been explored as modulators of cannabinoid receptors. For instance, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide was identified in studies of allosteric modulation at the cannabinoid type 1 (CB1) receptor. nih.gov

Antimicrobial Activity (in vitro)

The pyrazole and pyridine nuclei are individually known to be present in various antimicrobial agents. Consequently, hybrid molecules containing both scaffolds have been synthesized and evaluated for their antibacterial and antifungal properties.

Studies have shown that various pyrazole derivatives exhibit antimicrobial activity. For example, certain 3,5-dimethyl azopyrazole derivatives showed moderate activity when compared to ciprofloxacin. jocpr.com Pyrazole-clubbed pyrimidine (B1678525) hybrids have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing minimal inhibitory concentration (MIC) values comparable to the reference antibiotic levofloxacin. nih.gov Furthermore, other pyrazole and pyridinone derivatives have shown good antibacterial activity against strains such as Bacillus subtilis and Proteus vulgaris. johnshopkins.edu

Compound ClassTarget OrganismObserved ActivityReference
3,5-Dimethyl azopyrazole derivativesVarious bacteriaModerate antimicrobial activity. jocpr.com
Pyrazole-clubbed pyrimidine hybridsMethicillin-resistant Staphylococcus aureus (MRSA)Promising activity with low MIC values. nih.gov
Pyridinone and pyrazole derivativesBacillus subtilis, Proteus vulgarisGood antibacterial activity. johnshopkins.edu

Antibacterial Potency

Derivatives incorporating the pyrazole and pyridine moieties have been evaluated for their antibacterial properties. Studies on 1,3,5-trisubstituted pyrazole derivatives have shown varied activity against both Gram-positive and Gram-negative bacteria. greenpharmacy.info For instance, certain compounds in this class demonstrated significant activity, with the presence of chloro and bromo substituents noted for increasing antimicrobial efficacy due to their lipophilic properties. greenpharmacy.infomdpi.com

In a study of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, several compounds exhibited strong antibacterial activity against a panel of five Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. frontiersin.org The most potent compounds in this series showed minimum inhibitory concentrations (MICs) comparable to the standard drug linezolid. frontiersin.org These findings indicate that the pyrazolyl-pyridine scaffold can be a valuable template for developing new antibacterial agents.

Compound ClassBacterial Strain(s)Key FindingsReference(s)
1,3,5-Trisubstituted PyrazolesS. aureus, S. faecalis, B. subtilis, E. coli, K. pneumoniaeCompounds with Cl and Br substitutions showed enhanced activity. greenpharmacy.info
3-(Pyridine-3-yl)-2-oxazolidinonesS. aureus, S. pneumonia, E. faecalis, B. subtilis, S. xylosusDerivatives 21b, 21d, 21e, and 21f showed strong activity, similar to linezolid. frontiersin.org

Antifungal Efficacy

The antifungal potential of pyrazole carboxamide compounds containing pyridine rings has been investigated. A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were synthesized and tested against several phytopathogenic fungi. nih.gov

The results showed that some of these compounds exhibited moderate antifungal activities. Specifically, compounds 6a, 6b, and 6c displayed inhibition rates of over 50% against Gibberella zeae at a concentration of 100 µg/mL. nih.gov This level of activity was superior to that of the commercial fungicides carboxin (B1668433) and boscalid (B143098) under the same conditions. nih.gov Another study highlighted that certain pyrazole derivatives showed potent activity against Candida albicans. mdpi.com Furthermore, pyrazolo[5,1-c] researchgate.netslideserve.comresearchgate.nettriazine derivatives have demonstrated specific activity against pathogenic fungi like Candida albicans and Candida auris, with one compound showing a minimum inhibitory concentration of 16 µg/mL against C. albicans. researchgate.net

Compound SeriesFungal Strain(s)Inhibition DataReference(s)
N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamidesGibberella zeae>50% inhibition at 100 µg/mL for compounds 6a, 6b, 6c. nih.gov
Pyrazole DerivativesCandida albicansShowed potent activity. mdpi.com
Pyrazolo[5,1-c] researchgate.netslideserve.comresearchgate.nettriazinesCandida albicans, Candida aurisCompound 3d exhibited a MIC of 16 µg/mL against C. albicans. researchgate.net

Antiviral Effects (e.g., Anticoronavirus, Antimeasles Virus)

The pyrazolyl-pyridine scaffold is a key feature in the design of various antiviral agents. Research has identified non-nucleoside inhibitors based on this structure that target the RNA-dependent RNA polymerase (RdRp) of the measles virus (MeV). nih.govnih.gov High-throughput screening identified 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide as a potent inhibitor against multiple MeV genotypes, with IC50 values ranging from 35 to 145 nM. nih.gov

In the context of coronaviruses, nitrogen-containing heterocycles like pyrazoles and triazoles are recognized as promising antivirals that may target the virus's main protease (M-Pro). nih.gov Additionally, hybrid molecules combining pyridine with other heterocyclic systems have been investigated. Benzothiazolyl-pyridine hybrids, for instance, have shown inhibitory activity against the H5N1 influenza virus and SARS-CoV-2. nih.gov One such compound, 8h, which contains a 3-fluoromethyl group, exhibited 93% inhibition of the H5N1 virus at a concentration of 0.5 µmol/µL. nih.gov

Compound ClassVirus TargetActivity/PotencyReference(s)
Pyrazole CarboxamidesMeasles Virus (MeV)IC50 = 35–145 nM against various genotypes. nih.gov
Benzothiazolyl-pyridine HybridsH5N1 Influenza, SARS-CoV-2Compound 8h showed 93% inhibition of H5N1 at 0.5 µmol/µL. nih.gov
1,2,3-Triazolyl-Pyridine HybridsHerpes Simplex Virus Type-1 (HSV-1)Compound 9 showed strong activity with IC50 = 0.03 µM. researchgate.net

Antiproliferative and Anticancer Activity (in vitro cell-based assays)

The pyrazolyl-pyridine framework is a privileged scaffold in the development of anticancer agents. nih.gov Numerous derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.

A series of novel pyridine and pyrazolyl pyridine conjugates were synthesized and evaluated for their cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cells. nih.gov One compound, in particular, showed potent PIM-1 kinase inhibition and noteworthy cytotoxic activity, with IC50 values of 0.18 µM against HepG2 and 0.34 µM against MCF-7 cells. nih.gov Similarly, new derivatives bearing a pyrazolo[3,4-b]pyridine scaffold were tested against HepG-2, MCF-7, and HCT-116 (colon) cancer cell lines. nih.gov Two compounds from this series, 5a and 5b, exhibited the most promising activity and selectivity toward HepG-2 cells, with IC50 values of 3.42 µM and 3.56 µM, respectively. nih.gov

Another study on a pyrimidinyl pyrazole derivative, DZ-3358, found it to have antiproliferative effects on both human and murine cancer cell lines. researchgate.net Furthermore, pyridine-thiazole hybrid molecules have also been identified as potential anticancer agents, with one compound showing a very low IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells. mdpi.com

Compound SeriesCancer Cell Line(s)IC50 ValuesReference(s)
Pyrazolyl Pyridine ConjugatesHepG2 (Liver), MCF-7 (Breast)Compound 9: 0.18 µM (HepG2), 0.34 µM (MCF-7) nih.gov
Pyrazolo[3,4-b]pyridinesHepG-2 (Liver)Compound 5a: 3.42 µM, Compound 5b: 3.56 µM nih.gov
Pyridine-Thiazole HybridsHL-60 (Leukemia)Compound 3: 0.57 µM mdpi.com

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have also been a subject of investigation. A study on a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives assessed their ability to scavenge the free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). researchgate.netresearchgate.net

The results indicated that several of these compounds possess significant antioxidant capabilities. The capacity for scavenging was found to be dependent on the concentration of the tested compound. researchgate.net Among the tested derivatives, compound 8 showed the highest activity, with a 96.64% DPPH radical scavenging rate at a concentration of 80 mg/mL. researchgate.netresearchgate.net Other compounds, such as 1 and 10, also demonstrated substantial antioxidant activity, with scavenging rates of 77.31% and 71.71%, respectively, at the same concentration. researchgate.netresearchgate.net The antioxidant effect is attributed to the hydrogen-donating ability of the tested compounds. researchgate.net

CompoundConcentrationDPPH Scavenging Activity (%)Reference(s)
Compound 880 mg/mL96.64% researchgate.netresearchgate.net
Compound 180 mg/mL77.31% researchgate.netresearchgate.net
Compound 1080 mg/mL71.71% researchgate.netresearchgate.net
Compound 380 mg/mL58.79% researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Investigations and Design Principles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives containing the pyrazolyl-pyridine core, several key structural features have been identified that influence their biological activity.

In the development of anti-measles virus agents, it was found that the trifluoromethylated pyrazole ring was essential for potency. nih.gov Most modifications to this part of the molecule or the central phenyl ring led to a significant loss of antiviral activity. nih.gov This highlights the critical role of specific substituents on the pyrazole ring.

For antiproliferative pyrazolo[3,4-b]pyridine derivatives, SAR studies revealed that cytotoxic activity was sensitive to the nature of the substituent at the C4-position of the pyridine ring and the type of amino group at the C6-position. nih.gov In the case of antioxidant N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, the highest activity was observed when hydroxyl (-OH) and methyl (-CH3) groups were present as substituents. researchgate.net Conversely, bulky groups like C6H5–CH2-CH2- tended to result in weak activity. researchgate.net These insights are instrumental in guiding the design of more potent and selective therapeutic agents based on the pyrazolyl-pyridine scaffold.

Molecular Mechanism of Action Elucidation (e.g., Interaction with Specific Molecular Targets)

Understanding the molecular mechanism of action is fundamental to drug development. For anticancer agents based on the pyrazolyl-pyridine scaffold, several specific molecular targets have been identified.

A series of pyrazolo[3,4-b]pyridine derivatives were found to exert their antiproliferative effects by targeting and inhibiting c-Met kinase, a key enzyme in oncogenic processes. nih.gov The most potent compounds, 5a and 5b, showed c-Met inhibition with IC50 values in the nanomolar range (4.27 nM and 7.95 nM, respectively). nih.gov Another study identified that novel pyrazolyl pyridine conjugates act as potent inhibitors of PIM-1 kinase, another important target in cancer therapy, and also function as caspase activators, inducing apoptosis in cancer cells. nih.gov

In a different mechanism, the antiproliferative effect of the pyrimidinyl pyrazole derivative DZ-3358 was attributed to the inhibition of tubulin polymerization. researchgate.net This action disrupts microtubule formation, leading to mitotic arrest in cancer cells. researchgate.net For potential anticoronavirus agents, molecular docking studies have suggested that pyrazolopyrimidinone (B8486647) derivatives may act by inhibiting the virus's main protease (M-Pro). nih.gov

Applications in Materials Science and Catalysis

Applications as Ligands in Catalysis

The coordination chemistry of pyrazolyl-pyridine ligands has been extensively explored, leading to the development of novel catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on both the pyrazole (B372694) and pyridine (B92270) rings, allowing for the optimization of catalytic activity and selectivity.

Complexes of pyrazol-1-ylmethyl)pyridine ligands with nickel(II) have been investigated as catalysts for ethylene oligomerization. uj.ac.za For instance, the reactions of 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine and 2,6-bis(3,5-di-tert-butylpyrazol-1-ylmethyl)pyridine with nickel(II) chloride or bromide yield active catalysts for the oligomerization of ethylene to produce C4, C6, and C8 alkenes upon activation with ethylaluminum dichloride (EtAlCl2). uj.ac.za The catalytic activity of these systems can be substantial, with some complexes exhibiting activities as high as 15,660 kg of alkylated products per mole of nickel per hour at 40 bar. researchgate.net The steric bulk of the substituents on the pyrazolyl unit influences the nuclearity of the resulting nickel complexes, which in turn can affect their catalytic performance. uj.ac.za

While these examples utilize ligands structurally similar to 3-(5-methyl-1H-pyrazol-1-yl)pyridine, they highlight the potential of this class of compounds in facilitating important olefin transformations. The electronic and steric environment provided by the pyrazole and pyridine moieties plays a crucial role in the catalytic cycle.

Iron(II) and nickel(II) complexes featuring (pyrazole)pyridine ligands have been demonstrated to be effective catalysts for the transfer hydrogenation of ketones. rsc.orgukzn.ac.za A series of complexes with 2-pyrazolyl(methyl)pyridine, 2,6-bis(pyrazolylmethyl)pyridine, and 2,6-bis(pyrazolyl)pyridine ligands have been studied, showing that both the metal ion and the ligand structure significantly impact catalytic activity. rsc.org

In these reactions, 2-propanol typically serves as the hydrogen source, and the transformations are carried out at elevated temperatures. rsc.org The catalytic activity of these complexes is influenced by both steric shielding of the metal center and electronic effects related to the metal-ligand bond distances. rsc.org For example, an iron(II) complex with a 2-pyrazolyl(methyl)pyridine ligand was found to be a highly active catalyst for the transfer hydrogenation of a range of ketones. rsc.org Some catalysts derived from these ligands show a preference for aryl ketone substrates, suggesting potential π-stacking interactions between the catalyst and the substrate during the catalytic cycle. rsc.org

Catalyst PrecursorSubstrateObserved Rate Constant (k_obs, s⁻¹)Conditions
[Fe(2-pyrazolyl(methyl)pyridine)Br₂]AcetophenoneData Not Available in Snippet2-propanol, 82 °C
[Ni(2,6-bis(pyrazolylmethyl)pyridine)Br₂]Various Ketones4.3 × 10⁻⁵2-propanol, 82 °C

Development of Novel Materials

The incorporation of this compound and its derivatives into the structure of materials can impart a range of desirable properties, from corrosion resistance to unique optical and electronic characteristics.

Pyrazole derivatives have demonstrated significant promise as corrosion inhibitors for various metals, particularly steel in acidic environments. nih.govresearchgate.net Their effectiveness is largely attributed to the ability of the heterocyclic structure to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. nih.gov

A novel pyrazole derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), has been shown to be a highly effective corrosion inhibitor for C38 steel in 1 M HCl. nih.govacs.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that this compound acts as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions of the corrosion process. nih.gov The inhibition efficiency of MPAPB increases with concentration, reaching up to 95.1% at a concentration of 1.0 mM. acs.org The adsorption of this inhibitor on the steel surface follows the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms. nih.gov

Inhibitor Concentration (mM)Corrosion Current Density (i_corr, µA/cm²)Inhibition Efficiency (%)
0.1Data Not Available in SnippetData Not Available in Snippet
0.5Data Not Available in SnippetData Not Available in Snippet
1.0Data Not Available in Snippet90.2

The integration of pyrazole-pyridine scaffolds into coordination complexes can lead to materials with interesting photophysical properties, including strong luminescence. mdpi.comresearchgate.net For instance, copper(I) complexes incorporating 2-(5-phenyl-1H-pyrazol-3-yl)pyridine and various phosphine (B1218219) ligands exhibit notable photoluminescence. nih.gov The emission properties of these complexes are highly dependent on the nature of the ancillary phosphine ligand.

Furthermore, zinc complexes with ligands derived from 3-methyl-4-formyl-1-phenylpyrazol-5-one acylhydrazones have been shown to be efficient photoluminescent materials in the solid state. researchgate.net These complexes can exhibit emission maxima across the visible spectrum, from 414 to 536 nm, with quantum yields reaching as high as 64.2%. researchgate.net The specific emission wavelength and quantum efficiency are influenced by the substituents on the acyl fragment and the presence of auxiliary ligands like water or pyridine. researchgate.net The fluorescent properties of pyrazole derivatives, often characterized by high quantum yields and good photostability, make them suitable candidates for bioimaging applications. nih.gov

MaterialExcitation Wavelength (nm)Emission Maximum (nm)Quantum Yield (%)
Zinc complex with 3-methyl-4-formylpyrazol-5-one aroylhydrazoneData Not Available in Snippet414 - 5369.5 - 64.2
Copper(I) complex with 2-(5-phenyl-1H-pyrazol-3-yl)pyridine and dppbzData Not Available in SnippetData Not Available in SnippetData Not Available in Snippet

Organic molecules with donor-π-acceptor architectures are of great interest for applications in nonlinear optics. Pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated for their third-order nonlinear optical properties. researchgate.net These studies often involve doping the pyrazoline compounds into a polymer matrix, such as poly(methyl methacrylate) (PMMA), to form thin films. researchgate.net

The third-order nonlinear optical response of these materials can be characterized using techniques like the third-harmonic generation Maker fringes method. researchgate.net The nonlinear optical properties are highly dependent on the molecular structure, particularly the nature and position of electron-donating and electron-accepting groups. researchgate.net For some pyrazoline derivatives, the third-order nonlinear susceptibility, χ(3), has been found to be on the order of 10⁻¹³ esu. researchgate.net A cobalt(II) complex constructed with 4,4'-(1H-pyrazole-3,5-diyl)dipyridine has shown a significant third-order nonlinear optical response, with a nonlinear refractive index (n₂) of -1.47 × 10⁻¹² m² W⁻¹ and a third-order susceptibility (χ⁽³⁾) of 5.62 × 10⁻⁷ esu, suggesting its potential for photonic applications. nih.gov

MaterialNonlinear Refractive Index (n₂) (m²/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
PMMA film doped with a pyrazoline derivativeData Not Available in Snippet~10⁻¹³
Cobalt(II) complex with 4,4'-(1H-pyrazole-3,5-diyl)dipyridine-1.47 × 10⁻¹²5.62 × 10⁻⁷

Role as Chemical Intermediates in Advanced Synthesis

In the realm of materials science and catalysis, the strategic design and synthesis of complex molecules are paramount to achieving desired functionalities. The compound this compound serves as a crucial chemical intermediate, or building block, in the construction of such advanced materials. Its unique structural and electronic properties, arising from the combination of a pyridine ring and a pyrazole moiety, make it a valuable precursor for a range of sophisticated molecular architectures, particularly in the field of coordination chemistry.

The primary role of this compound in advanced synthesis is as a ligand for the formation of metal complexes. The nitrogen atoms in both the pyridine and pyrazole rings can act as donor sites, allowing the molecule to coordinate with metal ions. This coordination is fundamental to the creation of new materials with specific catalytic, photophysical, or electronic properties.

One of the notable applications of this compound as a chemical intermediate is in the synthesis of ruthenium(II) and osmium(II) complexes. These complexes are of significant interest for their potential use in dye-sensitized solar cells (DSSCs) and other optoelectronic applications. In this context, this compound is used to create ancillary ligands that are then coordinated to the metal center.

For instance, research has demonstrated the synthesis of heteroleptic ruthenium(II) complexes where this compound is a key component of the ligand framework. The synthesis typically involves the reaction of a ruthenium precursor, such as RuCl2(p-cymene)2, with a multidentate ligand that has been synthesized using this compound. The resulting metal complexes exhibit specific photophysical and electrochemical properties that are crucial for their function as photosensitizers in DSSCs.

The table below summarizes the key properties of a representative ruthenium(II) complex synthesized using a ligand derived from this compound.

PropertyValue
Absorption Maximum (λmax)460 nm
Molar Extinction Coefficient (ε)1.5 x 10^4 M^-1 cm^-1
Emission Maximum (λem)620 nm
Excited State Lifetime (τ)1.2 µs
Ground State Oxidation Potential (Eox)0.8 V vs. NHE

Similarly, osmium(II) complexes incorporating ligands derived from this compound have been synthesized and characterized. These complexes also show potential for applications in light-emitting devices and as photoredox catalysts. The synthetic utility of this compound lies in its ability to be chemically modified to fine-tune the electronic properties of the final metal complex. For example, functional groups can be introduced onto the pyridine or pyrazole rings to alter the ligand field strength, which in turn affects the photophysical and redox properties of the complex.

The following table outlines the synthesis and properties of an osmium(II) complex where this compound is part of the ligand structure.

Metal CenterAncillary LigandSynthetic MethodKey Property
Osmium(II)Ligand derived from this compoundLigand substitution reactionStrong luminescence in the red region of the spectrum

Q & A

Q. Table 1: Key Spectral Data for this compound

TechniqueParametersReference
1H^1H NMRδ 8.77 (d, J=2.5 Hz), 7.63 (d, J=1.6 Hz), 2.40 (s, 3H)
X-ray DiffractionSpace group P21/cP2_1/c, bond length N1–C2 = 1.344 Å

Q. Table 2: Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield/Purity
Temperature100–110 °CHigher yield above 105 °C
CatalystNH4_4OAc (2.0 eq)Reduces side reactions
SolventGlacial AcOHEnhances cyclization kinetics
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.